2-Arachidonylglycerol

Description

Structure

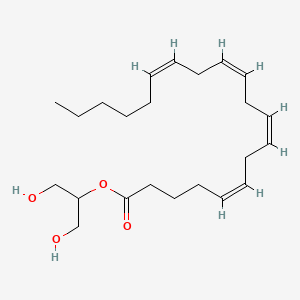

2D Structure

Propriétés

IUPAC Name |

1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRCTBLIHCHWDZ-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017454 | |

| Record name | 2-Arachidonylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53847-30-6 | |

| Record name | 2-Arachidonylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53847-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 2-arachidonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053847306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Arachidonylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ARACHIDONOYLGLYCEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D239QDW64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Endocannabinoid 2-Arachidonoylglycerol: A Multifaceted Modulator of Brain Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Arachidonoylglycerol (2-AG) stands as the most abundant endogenous cannabinoid in the mammalian brain, playing a pivotal role in a vast array of physiological and pathological processes.[1][2] This lipid messenger, synthesized on-demand from membrane phospholipids, acts as a full agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2), thereby orchestrating a complex signaling network that governs synaptic plasticity, neuromodulation, and neuroinflammation.[3][4][5] Its tightly regulated metabolism, primarily through synthesis by diacylglycerol lipases (DAGL) and degradation by monoacylglycerol lipase (MAGL), presents a wealth of opportunities for therapeutic intervention in neurological and psychiatric disorders.[3][6][7] This technical guide provides a comprehensive exploration of the core functions of 2-AG in the brain, delving into its intricate signaling pathways, the experimental methodologies employed to elucidate its roles, and its burgeoning potential as a therapeutic target.

The Life Cycle of a Key Neuromodulator: 2-AG Synthesis and Degradation

The signaling capacity of 2-AG is intricately linked to its tightly controlled enzymatic machinery responsible for its synthesis and degradation. This on-demand production and rapid inactivation ensure a precise spatiotemporal regulation of its effects at the synapse and beyond.

Biosynthesis: An On-Demand Process

The canonical pathway for 2-AG synthesis is a two-step process initiated by neuronal depolarization and subsequent calcium influx or the activation of Gq/11-coupled receptors, such as group I metabotropic glutamate receptors (mGluRs).[3][8][9]

-

Phospholipase C (PLC) Activation: The process begins with the activation of phospholipase Cβ (PLCβ), which hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[3][10]

-

Diacylglycerol Lipase (DAGL) Activity: The newly formed DAG, enriched with arachidonic acid at the sn-2 position, is then hydrolyzed by diacylglycerol lipase (DAGL) to produce 2-AG.[3][4] Two main isoforms of DAGL exist, DAGLα and DAGLβ, with DAGLα being the predominant isoform in the central nervous system (CNS) and crucial for retrograde endocannabinoid signaling.[10]

Alternative, less characterized pathways for 2-AG synthesis have also been proposed, which may contribute to its production in specific cellular contexts.[3]

Caption: Canonical pathway of 2-AG synthesis in a postsynaptic neuron.

Degradation: Terminating the Signal

The actions of 2-AG are terminated through enzymatic hydrolysis, which primarily occurs in the presynaptic terminal following its retrograde journey across the synaptic cleft.

-

Monoacylglycerol Lipase (MAGL): The principal enzyme responsible for 2-AG degradation in the brain is monoacylglycerol lipase (MAGL), a serine hydrolase that accounts for approximately 85% of 2-AG hydrolysis.[4][11] MAGL breaks down 2-AG into arachidonic acid (AA) and glycerol.[3] The colocalization of MAGL with CB1 receptors in presynaptic terminals underscores its critical role in terminating 2-AG-mediated retrograde signaling.[12]

-

Other Hydrolytic Enzymes: While MAGL is the primary driver of 2-AG degradation, other enzymes contribute to a lesser extent. These include α/β-hydrolase domain 6 (ABHD6), ABHD12, and fatty acid amide hydrolase (FAAH), the primary degrading enzyme for the other major endocannabinoid, anandamide.[3][13]

-

Cyclooxygenase-2 (COX-2): In some instances, 2-AG can be metabolized by cyclooxygenase-2 (COX-2) to produce prostaglandin glycerol esters, linking the endocannabinoid and eicosanoid signaling pathways.[3]

Caption: Primary degradation pathway of 2-AG in a presynaptic terminal.

Core Functions of 2-AG in the Brain

The widespread distribution of the endocannabinoid system, particularly the high expression of CB1 receptors in the brain, positions 2-AG as a critical regulator of numerous neuronal functions.

Synaptic Plasticity: The Art of Retrograde Signaling

One of the most well-characterized functions of 2-AG is its role as a retrograde messenger, modulating synaptic strength by acting on presynaptic CB1 receptors.[14][15][16] This process is fundamental to various forms of synaptic plasticity:

-

Depolarization-induced Suppression of Inhibition (DSI) and Excitation (DSE): Following strong postsynaptic depolarization, 2-AG is synthesized and released, traveling backward across the synapse to activate presynaptic CB1 receptors.[16][17] This activation transiently reduces the release of neurotransmitters, either GABA (in DSI) or glutamate (in DSE), thereby weakening inhibitory or excitatory synaptic transmission, respectively.[16][17]

-

Long-Term Depression (LTD): 2-AG is also implicated in long-term depression, a persistent form of synaptic weakening that is crucial for learning and memory.[17] In several brain regions, the induction of LTD is dependent on 2-AG-mediated activation of presynaptic CB1 receptors.

Caption: 2-AG-mediated retrograde signaling at a synapse.

Neuromodulation: Fine-Tuning Neuronal Communication

Beyond its role in synaptic plasticity, 2-AG acts as a potent neuromodulator, influencing the release of a wide range of neurotransmitters, including glutamate, GABA, dopamine, acetylcholine, and serotonin.[18] By tonically activating presynaptic CB1 receptors, 2-AG can set the overall tone of synaptic transmission in various brain circuits, thereby impacting mood, cognition, and motor control.[17]

Neuroinflammation and Neuroprotection: A Balancing Act

Emerging evidence highlights a critical role for 2-AG in modulating neuroinflammatory processes.[5][19] The endocannabinoid system is generally considered to be neuroprotective, and 2-AG contributes to this by:

-

Suppressing Pro-inflammatory Mediators: 2-AG can inhibit the production and release of pro-inflammatory cytokines and chemokines from microglia and astrocytes.[5]

-

Reducing Oxidative Stress: By modulating neuronal activity and inflammatory responses, 2-AG can indirectly mitigate oxidative stress, a key contributor to neuronal damage.

-

Dual Role of MAGL Inhibition: Pharmacological inhibition of MAGL not only elevates neuroprotective 2-AG levels but also reduces the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.[7][20] This dual action makes MAGL a particularly attractive therapeutic target for neuroinflammatory and neurodegenerative diseases.[7][21]

Astrocyte-Neuron Communication

Recent research has unveiled a more complex picture of endocannabinoid signaling, extending beyond neuron-to-neuron communication to include astrocytes.[1][15] Astrocytes, a type of glial cell, can both synthesize and respond to 2-AG. Astrocytic CB1 receptor activation can lead to the release of gliotransmitters, such as glutamate, which can in turn modulate the activity of neighboring neurons.[17] This neuron-astrocyte-neuron signaling network adds another layer of complexity to the modulatory actions of 2-AG in the brain.

Methodologies for Studying 2-AG Function

A variety of sophisticated techniques are employed to investigate the multifaceted roles of 2-AG in the brain.

Quantification of 2-AG Levels: A Step-by-Step Protocol

Accurate quantification of 2-AG is crucial for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[22][23][24]

Experimental Protocol: Quantification of 2-AG in Brain Tissue by LC-MS/MS

-

Tissue Collection and Homogenization:

-

Rapidly dissect the brain region of interest and immediately freeze it in liquid nitrogen to prevent post-mortem changes in 2-AG levels.[25]

-

Homogenize the frozen tissue in an ice-cold solvent mixture, typically chloroform:methanol (2:1, v/v), containing a deuterated internal standard (e.g., 2-AG-d8).[11][26] The rationale for using a deuterated internal standard is that it is chemically identical to the analyte but has a different mass, allowing for correction of analyte loss during sample preparation and ionization variability in the mass spectrometer.[17][27]

-

-

Lipid Extraction:

-

Perform a liquid-liquid extraction based on the Folch method or a similar procedure.[21][26] This involves adding water or a saline solution to the homogenate to induce phase separation.

-

Centrifuge the mixture to separate the aqueous and organic phases. The lipids, including 2-AG, will be in the lower chloroform phase.[11] Toluene has also been shown to be an effective extraction solvent that minimizes the isomerization of 2-AG to 1-AG.[21]

-

-

Solid-Phase Extraction (SPE) for Sample Cleanup:

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the sample in a small volume of the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

LC Parameters: Use a C18 reverse-phase column for chromatographic separation. A gradient elution with a mobile phase consisting of water and acetonitrile/methanol, often with a modifier like formic acid or ammonium acetate, is typically employed.

-

MS/MS Parameters: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for both 2-AG and its deuterated internal standard.

-

Caption: Experimental workflow for the quantification of 2-AG in brain tissue.

Pharmacological and Genetic Tools

A range of pharmacological and genetic tools are available to manipulate the 2-AG signaling pathway, providing invaluable insights into its function.[17][28]

| Tool | Target | Effect | Examples |

| Enzyme Inhibitors | MAGL | Increase 2-AG levels | JZL184, KML29, MAGLi 432[3][5][6] |

| DAGL | Decrease 2-AG levels | O-7460, LEI-105[28] | |

| Receptor Ligands | CB1/CB2 Agonists | Mimic 2-AG effects | WIN55,212-2, CP55,940 |

| CB1/CB2 Antagonists | Block 2-AG effects | Rimonabant (SR141716A), AM251[14] | |

| Genetic Models | Knockout Mice | Ablate specific proteins | MAGL-/-, DAGLα-/-, CB1-/- |

| Conditional Knockouts | Cell-type specific ablation | Cre-Lox system |

Table 1: Key Pharmacological and Genetic Tools for Studying 2-AG Signaling

Quantitative Insights into 2-AG in the Brain

Quantitative data is essential for understanding the dynamics of the 2-AG system.

| Brain Region | 2-AG Concentration (pmol/mg tissue) | Reference |

| Whole Brain (Mouse) | ~5-10 nmol/g tissue | [2] |

| Hypothalamus (Mouse) | Highest concentration | [7][29] |

| Hippocampus (Mouse) | Lowest concentration | [7][29] |

| Anterior Cingulate Cortex (Mouse) | Upregulated by stress | [7][30] |

| Caudate Putamen (Mouse) | Upregulated by stress | [7][30] |

| Nucleus Accumbens (Mouse) | Upregulated by stress | [7][30] |

Table 2: Representative 2-AG Concentrations in Different Brain Regions. Note: Absolute values can vary significantly between studies due to differences in methodology.[4][25]

| Inhibitor | Target | IC50 | Selectivity | Reference |

| JZL184 | MAGL (human, mouse) | 8 nM | >300-fold over FAAH | [5] |

| KML29 | MAGL (human) | 5.9 nM | >8475-fold over FAAH | [5] |

| MAGLi 432 | MAGL | Potent inhibitor | High selectivity | [3] |

| O-7460 | DAGL | [28] | ||

| LEI-105 | DAGL | [28] |

Table 3: Potency and Selectivity of Key MAGL and DAGL Inhibitors. IC50 is the half-maximal inhibitory concentration, a measure of inhibitor potency.[31][32]

Therapeutic Potential and Future Directions

The profound involvement of 2-AG in a multitude of brain functions has positioned its signaling pathway as a promising target for therapeutic intervention in a range of neurological and psychiatric disorders.

MAGL Inhibitors in Clinical Development

Inhibitors of MAGL are of particular interest due to their dual mechanism of action: elevating neuroprotective 2-AG and reducing pro-inflammatory arachidonic acid.[7][20] Preclinical studies have shown the therapeutic potential of MAGL inhibitors in models of:

-

Neurodegenerative Diseases: Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[21]

-

Anxiety and Mood Disorders: [17]

-

Traumatic Brain Injury and Stroke: [20]

One MAGL inhibitor, ABX-1431, has progressed to clinical trials for conditions such as Tourette's syndrome and multiple sclerosis.[6]

Future Perspectives

The field of endocannabinoid research is rapidly evolving. Future investigations will likely focus on:

-

Elucidating the roles of alternative 2-AG metabolic pathways.

-

Further dissecting the complex interplay between neurons and glial cells in 2-AG signaling.

-

Developing more selective pharmacological tools to target specific components of the 2-AG signaling cascade.

-

Translating the promising preclinical findings of MAGL inhibitors into effective clinical therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. A simplified procedure for the quantitative extraction of lipids from brain tissue | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Endocannabinoid 2-Arachidonoylglycerol Levels in the Anterior Cingulate Cortex, Caudate Putamen, Nucleus Accumbens, and Piriform Cortex Were Upregulated by Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting cannabidiol to specific areas of the brain: an ultrasound-based strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Brain Lipids - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. protocols.io [protocols.io]

- 14. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. unitedchem.com [unitedchem.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. scribd.com [scribd.com]

- 19. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. microbenotes.com [microbenotes.com]

- 27. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 28. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 29. researchgate.net [researchgate.net]

- 30. Endocannabinoid 2-Arachidonoylglycerol Levels in the Anterior Cingulate Cortex, Caudate Putamen, Nucleus Accumbens, and Piriform Cortex Were Upregulated by Chronic Restraint Stress [preppers.co.jp]

- 31. IC50 - Wikipedia [en.wikipedia.org]

- 32. promegaconnections.com [promegaconnections.com]

The Endocannabinoid 2-Arachidonoylglycerol: A Comprehensive Technical Guide to its Biosynthesis and Metabolism

Abstract

2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the central nervous system, playing a pivotal role in a vast array of physiological processes, including synaptic plasticity, neuroinflammation, and energy balance.[1][2] As a full agonist of both cannabinoid receptors, CB1 and CB2, the precise regulation of its synthesis and degradation is critical for maintaining cellular homeostasis.[3][4] This in-depth technical guide provides a comprehensive overview of the biosynthetic and metabolic pathways governing 2-AG levels. We will delve into the canonical and alternative enzymatic routes of its formation and breakdown, explore the key enzymes and their regulatory mechanisms, and discuss the pharmacological strategies for modulating 2-AG signaling. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of 2-AG biochemistry and its therapeutic potential.

Introduction: The Significance of 2-Arachidonoylglycerol in Endocannabinoid Signaling

The endocannabinoid system (ECS) is a complex and ubiquitous lipid signaling network that modulates a wide range of physiological functions.[3] Its primary components include cannabinoid receptors, endogenous ligands known as endocannabinoids, and the enzymes responsible for their synthesis and degradation.[1][3] Among the endocannabinoids, 2-arachidonoylglycerol (2-AG) stands out due to its high abundance in the central nervous system and its role as a full agonist at both CB1 and CB2 receptors.[3][4]

2-AG is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol.[4] Its synthesis is typically an "on-demand" process, triggered by neuronal activity and other stimuli, ensuring tight spatial and temporal control of its signaling.[3] This retrograde signaling molecule is released from postsynaptic neurons to activate presynaptic CB1 receptors, thereby modulating neurotransmitter release and synaptic strength.[5][6] Given its critical role in neuronal function and its implications in various pathological conditions, a thorough understanding of the molecular machinery that governs 2-AG's lifecycle is paramount for the development of novel therapeutic interventions.[7][8]

Biosynthesis of 2-Arachidonoylglycerol: Multiple Pathways to a Key Signaling Molecule

The production of 2-AG is a multifaceted process involving several enzymatic pathways that can be broadly categorized into canonical and alternative routes. The specific pathway utilized is often dependent on the cell type and the physiological context.

The Canonical Pathway: A Two-Step Enzymatic Cascade

The most well-established and predominant pathway for 2-AG biosynthesis, particularly in the central nervous system, is a two-step process initiated by the hydrolysis of membrane phospholipids.[1][2]

-

Phospholipase C (PLC) Activation: The process begins with the activation of a phosphoinositide-specific phospholipase C (PLC), often the β isoform (PLCβ), in response to G-protein coupled receptor (GPCR) stimulation or increased intracellular calcium levels.[3][9][10] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a common membrane phospholipid, to generate two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

Diacylglycerol Lipase (DAGL) Activity: The resulting DAG, specifically the 1-stearoyl-2-arachidonoyl-sn-glycerol species, serves as the direct precursor for 2-AG.[3][11] This DAG is then hydrolyzed by a diacylglycerol lipase (DAGL) to produce 2-AG.[1][4][5] There are two main isoforms of DAGL:

-

DAGLα: Predominantly located in the postsynaptic terminals of neurons, DAGLα is considered the primary enzyme responsible for synthesizing the 2-AG pool involved in retrograde synaptic signaling.[5][7]

-

DAGLβ: This isoform is found in non-neuronal cell types and contributes to 2-AG synthesis in other contexts.[7]

-

The close spatial arrangement of CB1 receptors on presynaptic terminals and DAGLα in the postsynaptic density facilitates precise and efficient retrograde signaling.[1]

Alternative Biosynthetic Pathways

While the PLC/DAGL pathway is dominant, several alternative routes for 2-AG synthesis have been identified, which may be significant in specific tissues or under particular physiological conditions.[1][3]

-

Phosphatidic Acid (PA) Pathway: DAG can also be generated from phosphatidic acid (PA) through the action of PA phosphohydrolase.[4][12]

-

Phosphatidylcholine (PC) Hydrolysis: Some evidence suggests that DAG can be derived from the hydrolysis of phosphatidylcholine (PC).[4]

-

Lysophospholipid Pathways: Alternative pathways that bypass the requirement for DAG have also been described. These involve the cleavage of 2-arachidonoyl-lysophospholipids by various hydrolases, including:

These alternative pathways highlight the metabolic plasticity of 2-AG biosynthesis and suggest that its production can be initiated from a variety of lipid precursors.

Diagram of 2-AG Biosynthetic Pathways

Caption: Major biosynthetic pathways of 2-Arachidonoylglycerol (2-AG).

Metabolism of 2-Arachidonoylglycerol: A Complex Network of Degradation and Transformation

The biological actions of 2-AG are terminated through its rapid enzymatic degradation. The metabolism of 2-AG is more complex than its synthesis, involving multiple enzymes that either hydrolyze it into its constituent components or transform it into other bioactive molecules.[1][2]

Hydrolytic Degradation: The Primary Route of Inactivation

The principal mechanism for terminating 2-AG signaling is its hydrolysis into arachidonic acid and glycerol.[1] Several serine hydrolases contribute to this process, with their relative contributions varying by tissue and subcellular location.

-

Monoacylglycerol Lipase (MAGL): MAGL is considered the primary enzyme responsible for the degradation of 2-AG in the brain, accounting for approximately 85% of its hydrolysis.[4][13][14] It is predominantly located in presynaptic nerve terminals, strategically positioned to terminate retrograde 2-AG signaling.[8] Inhibition of MAGL leads to a significant increase in brain 2-AG levels and a corresponding decrease in arachidonic acid and its downstream inflammatory metabolites, the prostaglandins.[1][7][8]

-

α/β-Hydrolase Domain-Containing Proteins (ABHDs):

-

ABHD6: This enzyme is also involved in 2-AG hydrolysis and is thought to play a role in fine-tuning 2-AG signaling at specific synapses.[1][15]

-

ABHD12: Mutations in the gene encoding ABHD12 are associated with the neurodegenerative disorder PHARC, suggesting its importance in lipid metabolism homeostasis.[7][15]

-

-

Fatty Acid Amide Hydrolase (FAAH): While FAAH is the primary catabolic enzyme for anandamide, it can also hydrolyze 2-AG, although with lower efficiency than MAGL.[1][4]

Oxidative Metabolism: Generation of Novel Bioactive Mediators

In addition to hydrolysis, 2-AG can be metabolized through oxidative pathways, leading to the formation of new signaling molecules.[10]

-

Cyclooxygenase-2 (COX-2): Under certain conditions, particularly during neuroinflammation, COX-2 can oxygenate 2-AG to produce prostaglandin glycerol esters (PG-Gs).[1][7][10] These molecules have their own distinct biological activities.

-

Lipoxygenases (LOXs) and Cytochrome P450 Enzymes: 2-AG can also be a substrate for LOXs and cytochrome P450 enzymes, leading to the formation of various other oxygenated metabolites.[1][10]

Diagram of 2-AG Metabolic Pathways

Caption: Major metabolic pathways of 2-Arachidonoylglycerol (2-AG).

Pharmacological Modulation of 2-AG Metabolism: Therapeutic Implications

The enzymes involved in 2-AG metabolism represent attractive targets for pharmacological intervention. By modulating the activity of these enzymes, it is possible to alter 2-AG levels and, consequently, its signaling.

| Target Enzyme | Pharmacological Strategy | Rationale and Therapeutic Potential | Key Considerations |

| MAGL | Inhibition | Increase 2-AG levels, leading to enhanced cannabinoid receptor signaling. Potential for treating neurodegenerative diseases, anxiety, and inflammatory conditions.[7][8][16] | Near-complete MAGL inhibition can lead to CB1 receptor desensitization. Balancing efficacy and potential side effects is crucial. |

| DAGLα | Inhibition | Decrease 2-AG synthesis, which could be beneficial in conditions associated with excessive endocannabinoid signaling. | Development of selective and potent inhibitors is an active area of research. |

| FAAH | Inhibition | Primarily increases anandamide levels, but may also have a minor effect on 2-AG. | Dual FAAH/MAGL inhibitors are being explored for broader therapeutic applications. |

The development of selective and potent inhibitors for the enzymes of 2-AG metabolism is a rapidly advancing field with significant therapeutic promise.

Experimental Methodologies for the Study of 2-AG Biosynthesis and Metabolism

The accurate quantification of 2-AG and the characterization of its metabolic enzymes are essential for research in this field. However, the chemical instability of 2-AG presents significant analytical challenges.

Quantification of 2-AG Levels

Due to its propensity to isomerize to the more stable 1-AG, and its rapid enzymatic degradation, careful sample handling is critical for accurate 2-AG measurement.[17][18]

-

Sample Collection and Preparation: To prevent post-mortem increases in 2-AG levels, rapid inactivation of enzymes is necessary. Head-focused microwave irradiation is a validated method for fixing brain tissue prior to analysis.[18] For biofluids, immediate processing at low temperatures is recommended.[17]

-

Analytical Techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These are the gold-standard methods for the sensitive and specific quantification of 2-AG and other endocannabinoids.[17][19][20][21] They allow for the separation of 2-AG from its isomers and other interfering lipids.

-

Enzyme Activity Assays

-

In Vitro Assays: The activity of enzymes like DAGL and MAGL can be measured in vitro using purified enzymes or tissue homogenates. These assays typically involve incubating the enzyme with a labeled or unlabeled substrate and then quantifying the product formation using techniques such as LC-MS or fluorescence-based methods.

-

Cell-Based Assays: Cellular models can be used to study the regulation of 2-AG metabolism in a more physiological context. These assays often involve stimulating cells to produce 2-AG and then measuring its levels over time or in the presence of specific inhibitors.

Experimental Protocol: Quantification of 2-AG in Brain Tissue using LC-MS/MS

Objective: To accurately measure the concentration of 2-AG in rodent brain tissue.

Materials:

-

Rodent brain tissue

-

Head-focused microwave irradiator

-

Liquid nitrogen

-

Homogenizer

-

Internal standard (e.g., 2-AG-d8)

-

Extraction solvent (e.g., toluene or a mixture of organic solvents)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Tissue Fixation: Immediately following euthanasia, fix the rodent head using a head-focused microwave irradiator to instantly inactivate all enzymatic activity.

-

Tissue Dissection and Storage: Rapidly dissect the brain region of interest on a cold plate and snap-freeze it in liquid nitrogen. Store samples at -80°C until analysis.

-

Homogenization: Weigh the frozen tissue and homogenize it in a pre-chilled solvent containing the internal standard.

-

Lipid Extraction: Perform a liquid-liquid extraction to isolate the lipid fraction containing 2-AG.

-

Sample Evaporation and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Use a suitable chromatographic column to separate 2-AG from 1-AG and other lipids. Set the mass spectrometer to operate in selected reaction monitoring (SRM) mode to specifically detect and quantify 2-AG and its internal standard.

-

Data Analysis: Construct a calibration curve using known concentrations of 2-AG. Quantify the amount of 2-AG in the brain tissue sample by comparing its peak area to that of the internal standard and the calibration curve.

Conclusion and Future Directions

The biosynthesis and metabolism of 2-AG are tightly regulated processes that are fundamental to the proper functioning of the endocannabinoid system. The canonical PLC/DAGL pathway is the primary route for 2-AG synthesis in the brain, while its degradation is predominantly mediated by MAGL. However, the existence of alternative biosynthetic and metabolic pathways underscores the complexity and adaptability of 2-AG signaling.

Future research will likely focus on further elucidating the roles of these alternative pathways in health and disease. The development of more selective pharmacological tools to dissect the contributions of each enzyme will be crucial for advancing our understanding and for the development of novel therapeutics targeting the 2-AG signaling system. A deeper knowledge of the intricate regulation of 2-AG metabolism will undoubtedly open new avenues for treating a wide range of disorders, from neurological and psychiatric conditions to inflammatory and metabolic diseases.

References

- 1. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 5. The diacylglycerol lipases: structure, regulation and roles in and beyond endocannabinoid signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Endocannabinoids, Related Compounds and Their Metabolic Routes [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Critical Enzymes Involved in Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactome | 2-AG hydrolysis to arachidonate by MAGL [reactome.org]

- 14. Inhibition of 2-arachidonoylglycerol degradation enhances glial immunity by single-cell transcriptomic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Function of 2-Arachidonoylglycerol Hydrolyzing Enzymes in Brain Development and Neurodegenerative Disease [jscimedcentral.com]

- 16. Pharmacological inhibition of 2-arachidonoilglycerol hydrolysis enhances memory consolidation in rats through CB2 receptor activation and mTOR signaling modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | The Ratio of 2-AG to Its Isomer 1-AG as an Intrinsic Fine Tuning Mechanism of CB1 Receptor Activation [frontiersin.org]

The Endocannabinoid 2-Arachidonoylglycerol: A Technical Guide to its Physiological Significance and Investigation

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

2-Arachidonoylglycerol (2-AG) has emerged from the shadow of its fellow endocannabinoid, anandamide, to be recognized as a pivotal signaling lipid with profound physiological roles. Present at concentrations up to several hundredfold higher than anandamide in the central nervous system, 2-AG is the most abundant endocannabinoid and acts as a full agonist at both cannabinoid receptors, CB1 and CB2.[1][2] Its synthesis is an on-demand process, tightly regulated by cellular activity, allowing for precise spatial and temporal control of signaling.[3][4] This technical guide provides an in-depth exploration of the core physiological roles of endogenous 2-AG, delving into its lifecycle from synthesis to degradation, and its multifaceted functions in synaptic plasticity, immunomodulation, and cardiovascular homeostasis. Furthermore, this document serves as a practical resource, offering field-proven experimental protocols to empower researchers in the accurate investigation and pharmacological manipulation of this critical signaling pathway.

The Lifecycle of a Key Endocannabinoid: 2-AG Metabolism

The physiological effects of 2-AG are intrinsically linked to its tightly controlled metabolism. Unlike classical neurotransmitters that are stored in vesicles, 2-AG is synthesized from membrane phospholipids in response to specific stimuli and is rapidly degraded, ensuring a transient signaling action.[4][5] Understanding the enzymatic machinery responsible for its synthesis and degradation is paramount for interpreting its physiological roles and for designing effective therapeutic strategies.

On-Demand Synthesis: Pathways to 2-AG Formation

The primary and most well-characterized pathway for 2-AG synthesis in the central nervous system begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase Cβ (PLCβ).[6][7] This reaction generates diacylglycerol (DAG), which is then hydrolyzed by a diacylglycerol lipase (DAGL) to produce 2-AG.[5][6][8] Two isoforms of DAGL have been identified, DAGLα and DAGLβ, with DAGLα being the predominant isoform in the CNS and crucial for retrograde synaptic signaling.[6][9] The synthesis is calcium-dependent and can be initiated by either an influx of calcium or the activation of Gq/11-protein-coupled receptors.[1][10]

Alternative synthesis pathways exist, including the dephosphorylation of arachidonoyl-lysophosphatidic acid and the sequential action of a phospholipase A1 and a lysophospholipase C, though these are considered minor routes in the CNS.[6][7]

References

- 1. Methods and computational tools to study eukaryotic cell migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. benchchem.com [benchchem.com]

- 4. The Use of Wire Myography to Investigate Vascular Tone and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 8. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ifsc.usp.br [ifsc.usp.br]

The Nexus of Endocannabinoid Signaling: A Technical Guide to the Therapeutic Modulation of 2-Arachidonoylglycerol

Abstract

2-Arachidonoylglycerol (2-AG) stands as the most abundant endogenous cannabinoid, a pivotal lipid messenger that fine-tunes a vast array of physiological processes. Its dysregulation is implicated in a spectrum of pathologies, from neurodegenerative diseases and chronic pain to anxiety and inflammatory disorders. Consequently, the pharmacological modulation of 2-AG levels has emerged as a compelling therapeutic strategy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the 2-AG signaling system, detailing its synthesis, signaling, and degradation. We will explore the key enzymatic targets for therapeutic intervention, with a primary focus on the well-validated target, monoacylglycerol lipase (MAGL), and delve into the preclinical and clinical advancements of their inhibitors. Furthermore, this guide furnishes detailed, field-proven methodologies for the quantification of 2-AG and the assessment of key enzyme activities, empowering researchers to robustly investigate this promising therapeutic avenue.

The Endocannabinoid System and the Primacy of 2-AG

The endocannabinoid system (ECS) is a ubiquitous and highly conserved signaling network that plays a crucial role in maintaining homeostasis.[1] It comprises cannabinoid receptors, their endogenous lipid ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[2][3] The two principal endocannabinoids are anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[4] While both are critical signaling molecules, 2-AG is present at significantly higher concentrations in the central nervous system and is a full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, positioning it as a central player in ECS-mediated neuromodulation and immunomodulation.[4][5]

The Dynamic Lifecycle of 2-AG: A Tightly Regulated Equilibrium

The therapeutic potential of modulating 2-AG hinges on a thorough understanding of its metabolic pathways. The levels of 2-AG are tightly controlled by the coordinated action of synthesizing and degrading enzymes, ensuring a precise spatiotemporal signaling capacity.

On-Demand Synthesis: The Role of Diacylglycerol Lipases

Unlike classical neurotransmitters, 2-AG is not stored in vesicles but is synthesized "on-demand" from membrane phospholipids in response to neuronal depolarization and calcium influx.[4] The primary synthetic pathway involves the sequential action of phospholipase C (PLC) and diacylglycerol lipase (DAGL).[2][4][6] There are two main isoforms of DAGL, DAGLα and DAGLβ, with DAGLα being the predominant isoform in the nervous system responsible for the bulk of 2-AG synthesis.[3][6]

Rapid Degradation: A Multi-Enzyme Process

The termination of 2-AG signaling is primarily achieved through enzymatic hydrolysis. The key enzyme responsible for the majority of 2-AG degradation in the brain (approximately 85%) is monoacylglycerol lipase (MAGL).[4][5][6] MAGL hydrolyzes 2-AG into arachidonic acid (AA) and glycerol.[6] This is a critical control point, as AA is a precursor for prostaglandins and other eicosanoids, linking the endocannabinoid and prostaglandin signaling pathways.[5][7]

Other enzymes also contribute to 2-AG hydrolysis, including α/β-hydrolase domain-containing 6 (ABHD6) and 12 (ABHD12).[3][8] Additionally, cyclooxygenase-2 (COX-2) can oxygenate 2-AG to produce prostaglandin glycerol esters, representing an alternative metabolic fate with distinct biological activities.[1][2]

The Therapeutic Promise of Modulating 2-AG Levels

Elevating the endogenous levels of 2-AG through the inhibition of its degradation has demonstrated significant therapeutic potential in a wide range of preclinical models of disease. This strategy offers the advantage of enhancing endocannabinoid signaling in a spatially and temporally relevant manner, potentially mitigating the side effects associated with direct-acting cannabinoid receptor agonists.

Neurodegenerative Disorders

Pharmacological or genetic inactivation of MAGL has been shown to be neuroprotective in animal models of Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.[5][7] The proposed mechanisms include the resolution of neuroinflammation, mitigation of neuropathology, and improvement of synaptic and cognitive functions.[5][7]

Pain and Inflammation

MAGL inhibitors have demonstrated potent analgesic effects in models of inflammatory and neuropathic pain.[9][10] By increasing 2-AG levels, these inhibitors enhance endocannabinoid-mediated suppression of pain signaling. Furthermore, the reduction of arachidonic acid production through MAGL inhibition contributes to the anti-inflammatory effects.[5]

Anxiety and Mood Disorders

2-AG signaling plays a crucial role in the regulation of stress and anxiety.[3][11] Preclinical studies have shown that MAGL inhibitors exhibit anxiolytic and antidepressant-like effects.[10]

Key Enzymatic Targets for Therapeutic Intervention

The enzymes that control the lifecycle of 2-AG present prime targets for pharmacological intervention.

Monoacylglycerol Lipase (MAGL)

MAGL is the most extensively studied target for elevating 2-AG levels. A number of potent and selective MAGL inhibitors have been developed, with some progressing to clinical trials.[12][13]

| Inhibitor | Type | Key Preclinical Findings | Clinical Status |

| JZL184 | Irreversible | Analgesic, anti-inflammatory, and neuroprotective effects in various animal models.[6] | Preclinical |

| ABX-1431 | Irreversible | Well-tolerated in Phase 1 studies; showed positive effects in Tourette's syndrome.[12] | Phase 2 trials for neurological disorders.[12] |

| KML29 | Irreversible | Anxiolytic and antidepressant-like effects without the side effects of direct CB1 agonists. | Preclinical |

Diacylglycerol Lipases (DAGL)

Inhibiting the synthesis of 2-AG with DAGL inhibitors is a potential strategy for conditions where 2-AG signaling is pathologically elevated.[14] This area of research is less mature than MAGL inhibition, but selective inhibitors are being developed and are valuable tools for dissecting the roles of 2-AG in various physiological and pathological processes.[14]

α/β-Hydrolase Domain-Containing 6 (ABHD6)

ABHD6 contributes to the degradation of 2-AG, particularly in certain cell types and brain regions.[15][16] Inhibition of ABHD6 offers a more nuanced approach to modulating 2-AG levels, potentially avoiding the profound and widespread elevation seen with potent MAGL inhibitors.[16][17] Preclinical studies suggest that ABHD6 inhibitors may be beneficial in treating epilepsy, neuropathic pain, and inflammation.[16][17]

Essential Methodologies for Investigating 2-AG Signaling

Robust and reliable methodologies are paramount for the accurate investigation of the 2-AG signaling system.

Quantification of 2-AG by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of 2-AG in biological matrices.[18][19][20]

Protocol: 2-AG Quantification in Brain Tissue

-

Tissue Homogenization: Homogenize brain tissue in a suitable buffer (e.g., Tris-HCl) containing inhibitors of MAGL (e.g., JZL184) and FAAH (e.g., URB597) to prevent ex vivo degradation of 2-AG.

-

Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., 2-AG-d8) to the homogenate to account for extraction variability.

-

Lipid Extraction: Perform a liquid-liquid extraction using an organic solvent such as toluene to isolate the lipid fraction containing 2-AG.[18]

-

Sample Concentration and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol/water).

-

LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatography: Separate 2-AG from other lipids on a C18 reversed-phase column.

-

Mass Spectrometry: Utilize electrospray ionization in positive mode and detect 2-AG and its internal standard using multiple reaction monitoring (MRM) for high specificity and sensitivity.

-

-

Quantification: Quantify the amount of 2-AG in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 2-AG.

In Vitro Enzyme Activity Assays

Determining the potency and selectivity of inhibitors for MAGL and DAGL is a critical step in drug discovery.

Protocol: Fluorogenic MAGL Activity Assay

This assay utilizes a fluorogenic substrate that releases a fluorescent product upon hydrolysis by MAGL.[21][22]

-

Enzyme Preparation: Use either purified recombinant human MAGL or a membrane preparation from cells overexpressing MAGL.

-

Inhibitor Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Assay Reaction: In a 96-well plate, combine the enzyme preparation, assay buffer, and the test inhibitor at various concentrations.

-

Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate (e.g., a 2-AG analog linked to a fluorophore).

-

Signal Detection: Measure the increase in fluorescence over time using a plate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction in the presence of the inhibitor relative to a vehicle control. Determine the IC50 value of the inhibitor by fitting the dose-response data to a suitable equation. A known MAGL inhibitor, such as JZL195, should be included as a positive control.[23]

Challenges and Future Directions

While the therapeutic potential of modulating 2-AG levels is substantial, several challenges and considerations remain.

-

CB1 Receptor Desensitization: Chronic elevation of 2-AG levels through complete MAGL inhibition can lead to desensitization and downregulation of CB1 receptors, potentially limiting the long-term efficacy and producing unwanted side effects.[2][10]

-

On-Target vs. Off-Target Effects: Ensuring the selectivity of inhibitors for their intended target is crucial to minimize off-target effects.

-

Therapeutic Window: A "therapeutic window" for MAGL inhibition likely exists, where beneficial effects can be achieved without causing significant CB1 receptor desensitization.[2]

-

Alternative Targets: Further exploration of inhibitors for DAGL, ABHD6, and other enzymes involved in 2-AG metabolism will provide a more comprehensive toolkit for fine-tuning endocannabinoid signaling.

Future research should focus on the development of reversible and allosteric inhibitors, as well as compounds that target specific subcellular pools of MAGL, to achieve a more nuanced and potentially safer modulation of 2-AG signaling. The continued investigation into the complex interplay between the endocannabinoid system and other signaling pathways will undoubtedly unveil new therapeutic opportunities.

Conclusion

The modulation of 2-arachidonoylglycerol levels represents a highly promising and rapidly evolving field of therapeutic development. A deep understanding of the intricate biology of 2-AG, coupled with the application of robust analytical and biochemical methodologies, is essential for advancing this field. The continued development of selective inhibitors for the enzymes that govern 2-AG metabolism holds the key to unlocking novel treatments for a wide range of debilitating diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Arachidonoylglycerol Modulation of Anxiety and Stress Adaptation: from grass roots to novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 5. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Approaches to Therapeutically Target the Metabolism and Signaling of the Endocannabinoid 2-AG and Eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. openaccessgovernment.org [openaccessgovernment.org]

- 10. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 11. Targeting 2-arachidonoylglycerol signalling in the neurobiology and treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 14. scbt.com [scbt.com]

- 15. scbt.com [scbt.com]

- 16. Design and Synthesis of Highly Potent and Specific ABHD6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LC-MS/MS Analysis of AEA and 2-AG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. caymanchem.com [caymanchem.com]

The Endocannabinoid 2-Arachidonoylglycerol: A Master Regulator at the Crossroads of Neuroinflammation and Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the central nervous system (CNS), has emerged as a critical signaling molecule orchestrating a complex interplay between neuronal activity, immune responses, and pain perception.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of 2-AG, delving into its intricate biosynthesis and degradation pathways, its downstream signaling cascades via cannabinoid receptors CB1 and CB2, and its profound implications in the context of neuroinflammation and both acute and chronic pain states. We will explore the molecular mechanisms by which 2-AG modulates glial cell activation, a key event in the initiation and propagation of neuroinflammatory processes. Furthermore, this guide will detail established experimental methodologies for the accurate quantification of 2-AG in biological matrices and discuss the utility of various animal models in dissecting its physiological and pathophysiological functions. Finally, we will examine the therapeutic landscape of targeting the 2-AG signaling system for the development of novel analgesics and anti-inflammatory agents.

The 2-AG Signaling System: A Primer

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a crucial role in maintaining homeostasis. 2-AG is a key component of this system, acting as a full agonist for both the CB1 and CB2 cannabinoid receptors.[3][4][5] Unlike classical neurotransmitters, 2-AG is not stored in vesicles but is synthesized "on-demand" from membrane phospholipids in response to neuronal depolarization and increased intracellular calcium levels.[6][7] This on-demand synthesis allows for precise spatiotemporal control of its signaling.

Biosynthesis of 2-AG: A Multi-Enzyme Cascade

The primary and most well-characterized pathway for 2-AG synthesis in the CNS involves the sequential action of two enzymes: phospholipase Cβ (PLCβ) and diacylglycerol lipase (DAGL).[1][2]

-

Phospholipase Cβ (PLCβ) Activation: Upon stimulation of Gq/11-coupled receptors (e.g., mGluR1/5), PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Diacylglycerol Lipase (DAGL) Activity: DAG containing arachidonic acid at the sn-2 position is then hydrolyzed by DAGL to produce 2-AG. Two isoforms of DAGL have been identified, DAGLα and DAGLβ, with DAGLα being the predominant isoform in the CNS responsible for the majority of 2-AG synthesis.[8][9]

Alternative, less characterized pathways for 2-AG synthesis may also exist in specific cellular contexts.[2]

Degradation of 2-AG: Tightly Regulated Inactivation

The signaling actions of 2-AG are terminated by its rapid enzymatic degradation. The primary enzyme responsible for 2-AG hydrolysis in the brain is monoacylglycerol lipase (MAGL) , which breaks down 2-AG into arachidonic acid (AA) and glycerol.[8][10] MAGL is a presynaptically localized serine hydrolase and is estimated to be responsible for approximately 85% of 2-AG degradation in the brain.[7]

Other enzymes that can contribute to 2-AG breakdown, albeit to a lesser extent, include:

-

Fatty Acid Amide Hydrolase (FAAH): While FAAH is the principal enzyme for the degradation of the other major endocannabinoid, anandamide (AEA), it can also hydrolyze 2-AG.[8][10]

-

α/β-Hydrolase Domain 6 (ABHD6) and 12 (ABHD12): These serine hydrolases also contribute to 2-AG hydrolysis.[10]

-

Cyclooxygenase-2 (COX-2): 2-AG can be oxidized by COX-2 to form prostaglandin glycerol esters, which are themselves bioactive molecules.[10][11]

The tight regulation of both the synthesis and degradation of 2-AG ensures a fine-tuned control over its signaling in the CNS.

2-AG in Neuroinflammation: A Double-Edged Sword

Neuroinflammation is a complex biological response of the CNS to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute neuroinflammation is a protective mechanism, chronic neuroinflammation is a hallmark of many neurodegenerative diseases and persistent pain states. 2-AG plays a pivotal, yet complex, role in modulating neuroinflammatory processes, primarily through its interaction with glial cells.

Modulation of Microglia and Astrocyte Activation

Microglia and astrocytes are the primary immune cells of the CNS. In response to injury or disease, these cells become activated, a process characterized by morphological changes and the release of a plethora of signaling molecules, including cytokines, chemokines, and reactive oxygen species.

-

Microglia: 2-AG can exert both pro- and anti-inflammatory effects on microglia, depending on the context. Activation of microglial CB2 receptors by 2-AG generally leads to a reduction in the release of pro-inflammatory cytokines like TNF-α and IL-1β.[12] This suggests that 2-AG can temper exacerbated neuroinflammatory responses.[12] Conversely, under certain conditions, 2-AG can stimulate microglial migration.[13]

-

Astrocytes: Astrocytes also express cannabinoid receptors and are responsive to 2-AG.[11] 2-AG signaling in astrocytes can influence their supportive functions and their contribution to the inflammatory milieu. Notably, reactive astrocytes can convert 2-AG into pro-inflammatory prostaglandins via COX-2, highlighting a potential pro-inflammatory role for 2-AG metabolites.[11]

The Cannabinoid Receptors: Gatekeepers of 2-AG's Actions

The effects of 2-AG on neuroinflammation are primarily mediated by CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).

-

CB1 Receptors: Predominantly expressed in the CNS, particularly on presynaptic nerve terminals, CB1 receptors are also found on glial cells.[14] Their activation typically leads to the inhibition of neurotransmitter release. In the context of neuroinflammation, CB1 receptor activation on neurons can be neuroprotective by reducing excitotoxicity.[15]

-

CB2 Receptors: Traditionally considered the "peripheral" cannabinoid receptor, CB2 receptors are abundantly expressed on immune cells, including microglia.[14] CB2 receptor expression is often upregulated in the CNS during neuroinflammatory conditions, making it an attractive therapeutic target.[13] Activation of CB2 receptors on microglia is generally associated with anti-inflammatory effects.[12][13]

| Receptor | Primary Location in CNS | Key Function in Neuroinflammation |

| CB1 | Presynaptic nerve terminals, astrocytes, microglia | Neuroprotection (neuronal), modulation of glial activity |

| CB2 | Microglia (upregulated during inflammation), astrocytes | Attenuation of pro-inflammatory cytokine release, modulation of immune cell migration |

Table 1: Key characteristics of cannabinoid receptors in the context of neuroinflammation.

References

- 1. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. straingenie.com [straingenie.com]

- 4. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Endocannabinoid Signaling in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Reactive spinal glia convert 2-AG to prostaglandins to drive aberrant astroglial calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. CB2 receptors in the brain: role in central immune function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. floraflex.com [floraflex.com]

- 15. Endocannabinoid 2-arachidonoylglycerol protects neurons against β-amyloid insults - PMC [pmc.ncbi.nlm.nih.gov]

2-Arachidonylglycerol (2-AG): A Core Technical Guide for Researchers

This guide provides an in-depth exploration of 2-Arachidonylglycerol (2-AG), the most abundant endocannabinoid in the mammalian central nervous system.[1][2][3] Intended for researchers, scientists, and drug development professionals, this document delves into the fundamental properties, intricate biochemical pathways, and critical experimental methodologies associated with 2-AG. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower robust and reproducible research.

Section 1: Fundamental Properties and Molecular Structure of 2-AG

This compound (2-AG) is a critical signaling lipid, an endogenous agonist of the cannabinoid receptors CB1 and CB2.[3][4][5] Its role as a full agonist at these receptors, in contrast to the partial agonism of anandamide, suggests it may be the primary natural ligand for both CB1 and CB2.[4][6] This distinction is fundamental to understanding its potent and widespread physiological effects.

Chemical and Physical Properties

A comprehensive understanding of 2-AG's physicochemical properties is paramount for its accurate handling, storage, and analysis. Chemically, 2-AG is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol.[3]

| Property | Value | Source |

| Molecular Formula | C23H38O4 | [3][7][8] |

| Molecular Weight | 378.5 g/mol | [7] |

| IUPAC Name | 1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | [7] |

| Physical Description | Solid | [7] |

| Solubility | Soluble in ethanol and DMSO (up to 100 mM) | [9] |

| Storage Conditions | Store at -80°C | [8][9] |

| Stability | Stable for ≥ 2 years when stored properly | [8] |

Expert Insight: The presence of four double bonds in the arachidonoyl chain makes 2-AG susceptible to oxidation.[10] Furthermore, it is prone to rapid isomerization in aqueous solutions to the more stable but biologically inactive 1-arachidonoylglycerol (1-AG).[10][11][12] This instability necessitates careful handling and storage under inert gas and at low temperatures to maintain its biological activity and ensure analytical accuracy. The choice of storage at -80°C is not arbitrary; it significantly minimizes both oxidative degradation and isomerization, preserving the integrity of the molecule for experimental use.[8][9]

Molecular Structure

The structure of 2-AG is central to its function. It consists of a glycerol backbone with an arachidonic acid molecule attached at the sn-2 position.[10][13]

Caption: Chemical structure of this compound (2-AG).

Section 2: The Life Cycle of 2-AG: Biosynthesis and Degradation

2-AG is synthesized "on-demand" from membrane phospholipids in response to neuronal stimulation and is rapidly degraded, ensuring tight spatial and temporal control of its signaling.[6][13]

Biosynthesis of 2-AG

The primary and most well-studied pathway for 2-AG synthesis involves the sequential action of two enzymes.[1][2]

-

Phospholipase C (PLC) : Upon stimulation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate diacylglycerol (DAG).[3][8][14]

-

Diacylglycerol Lipase (DAGL) : DAG containing arachidonic acid at the sn-2 position is then hydrolyzed by DAGL (isoforms DAGLα and DAGLβ) to produce 2-AG.[1][14]

Other, less prominent, synthetic pathways have also been identified.[1][14]

Caption: Primary biosynthetic pathway of 2-AG.

Degradation of 2-AG

The degradation of 2-AG is more complex than its synthesis, involving at least eight different enzymes that either hydrolyze it into its constituent parts or convert it into other bioactive molecules.[1][2]

The primary hydrolytic enzyme responsible for the majority of 2-AG degradation in the brain is Monoacylglycerol Lipase (MAGL) , which breaks down 2-AG into arachidonic acid and glycerol.[1][15] Other enzymes involved in 2-AG hydrolysis include fatty acid amide hydrolase (FAAH), and α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12).[1][14]

Beyond hydrolysis, 2-AG can be metabolized by other enzymes:

-

Cyclooxygenase-2 (COX-2) can convert 2-AG into prostaglandin E2-glycerol (PGE2-G).[1][14]

-

Cytochrome P450 can transform 2-AG into 11,12-epoxyeicosatrienoic acid-glycerol (11,12-EET-G).[1][14]

Caption: Major degradation pathways of 2-AG.

Section 3: Signaling and Physiological Roles

2-AG exerts its physiological effects primarily through the activation of cannabinoid receptors CB1 and CB2.[4][6] CB1 receptors are abundantly expressed in the central nervous system, while CB2 receptors are found predominantly in the immune system.[4][16]

Receptor Activation and Downstream Signaling

As a full agonist, 2-AG binding to CB1 and CB2 receptors initiates a cascade of intracellular signaling events.[3][4] These G protein-coupled receptors (GPCRs) primarily couple to Gi/o proteins.[16]

Activation of CB1/CB2 receptors by 2-AG leads to:

-

Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

-

Modulation of ion channels, including inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[16]

-

Activation of mitogen-activated protein kinase (MAPK) pathways.

Caption: 2-AG-mediated retrograde signaling at the synapse.

Key Physiological Functions

The widespread distribution of cannabinoid receptors means that 2-AG is involved in a vast array of physiological processes, including:

-

Neurotransmission: 2-AG acts as a retrograde messenger at synapses, modulating the release of neurotransmitters.[6]

-

Neuroprotection: It plays a role in protecting neurons from excitotoxicity and inflammation.

-

Pain Perception: 2-AG is involved in the modulation of pain signals.[17]

-

Immune Response: Through CB2 receptors, 2-AG modulates immune cell function and inflammatory responses.[6][18]

-

Appetite and Metabolism: The endocannabinoid system, including 2-AG, is a key regulator of energy balance and appetite.[17]

Section 4: Experimental Protocols and Methodologies

The inherent instability of 2-AG presents significant challenges for its accurate quantification. The following protocols are designed to minimize degradation and isomerization, ensuring reliable and reproducible results.

Extraction of 2-AG from Biological Matrices

The choice of extraction method is critical for obtaining accurate measurements of 2-AG. A toluene-based liquid-liquid extraction (LLE) has been shown to yield high recovery and minimize isomerization.[19]

Protocol: Toluene-Based Liquid-Liquid Extraction of 2-AG

Rationale: Toluene is a non-polar solvent that efficiently extracts lipophilic molecules like 2-AG while minimizing the co-extraction of interfering substances. Performing the extraction at low temperatures and rapidly processing the samples are crucial to inhibit enzymatic degradation and chemical isomerization.

Materials:

-

Ice-cold phosphate-buffered saline (PBS)

-

Deuterated 2-AG internal standard (2-AG-d8)

-

Ice-cold toluene

-

Glass tubes

-

Vortex mixer

-

Refrigerated centrifuge

Procedure:

-

Sample Preparation: Homogenize tissue samples in ice-cold PBS. For plasma samples, use directly.

-

Internal Standard Spiking: To 1 mL of plasma or tissue homogenate in a glass tube, add an appropriate amount of deuterated internal standard (e.g., 2-AG-d8). Vortex briefly to mix.

-

Extraction: Add 4 mL of ice-cold toluene to the sample. Vortex vigorously for 60 seconds to ensure thorough mixing.

-

Phase Separation: Centrifuge at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

-

Collection: Carefully transfer the upper organic (toluene) layer to a new clean glass tube, avoiding the protein interface at the phase boundary.

-

Drying: Evaporate the toluene to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[11]

Quantification of 2-AG by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 2-AG.[20][21]

Protocol: LC-MS/MS Analysis of 2-AG

Rationale: The key to accurate quantification is the chromatographic separation of 2-AG from its isomer, 1-AG, as they are isobaric and produce identical fragmentation patterns. A C18 reversed-phase column with a shallow gradient is typically effective. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity for detection.

Instrumentation and Parameters:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[11]

-

Mobile Phase A: Water with 0.1% formic acid.[11]

-

Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.[11]

-

Gradient: A shallow gradient optimized to achieve baseline separation of 1-AG and 2-AG.[11]

-

Flow Rate: 0.3 mL/min.[11]

-

Column Temperature: 40°C.[11]

-

-

Tandem Mass Spectrometry (MS/MS):

Caption: Experimental workflow for 2-AG quantification.

Section 5: Concluding Remarks

This compound is a multifaceted signaling molecule with profound implications for health and disease. A thorough understanding of its fundamental properties, its tightly regulated metabolism, and the nuances of its experimental analysis is essential for any researcher in the field. By adhering to the principles and protocols outlined in this guide, scientists can ensure the integrity and validity of their findings, paving the way for new discoveries and therapeutic innovations targeting the endocannabinoid system.

References

- 1. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Arachidonoylglycerol - Wikipedia [en.wikipedia.org]

- 4. Physiological roles of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Biochemistry, pharmacology and physiology of 2-arachidonoylglycerol, an endogenous cannabinoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C23H38O4 | CID 5282280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. rndsystems.com [rndsystems.com]

- 10. 2-Arachidonoylglycerol Synthesis: Facile and Handy Enzymatic Method That Allows to Avoid Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Chemical stability of this compound under biological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthesis and degradation of the endocannabinoid 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Arachidonoylglycerol: A signaling lipid with manifold actions in the brain. - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]

- 18. thecbdflowershop.co.uk [thecbdflowershop.co.uk]

- 19. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 21. Determination of 2-Arachidonoylglycerol by μSPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Enzymatic Regulation of 2-Arachidonoylglycerol (2-AG) Metabolism

For: Researchers, scientists, and drug development professionals.

Abstract

2-Arachidonoylglycerol (2-AG) is the most abundant endocannabinoid in the mammalian central nervous system, playing a pivotal role in a vast array of physiological processes, including synaptic plasticity, neuroinflammation, and pain perception.[1] Unlike classical neurotransmitters, 2-AG is not stored in vesicles but is synthesized "on-demand" from membrane phospholipids in response to specific cellular stimuli.[1][2] Its signaling is terminated by rapid enzymatic degradation. This tight spatiotemporal control of 2-AG levels is governed by a dedicated suite of biosynthetic and catabolic enzymes. Understanding the function, regulation, and structure of these enzymes is paramount for developing novel therapeutics that can precisely modulate endocannabinoid signaling for the treatment of neurological and inflammatory diseases. This guide provides an in-depth examination of the core enzymes responsible for 2-AG synthesis and degradation, detailing their mechanisms, key characteristics, and the experimental methodologies used to investigate their function.

The Central Role of 2-AG in Endocannabinoid Signaling